molecular formula C26H21NO B5088507 N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide

N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide

Cat. No. B5088507
M. Wt: 363.4 g/mol
InChI Key: FWUMPXWZKXZKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide, also known as NPDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. NPDC belongs to the family of cyclopropanes, which are three-membered rings made up of carbon atoms.

Mechanism of Action

The mechanism of action of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungi, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme chitin synthase, which is involved in cell wall synthesis. In insects, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in nerve signal transmission.
Biochemical and Physiological Effects:
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the growth of hyphae and spore germination, leading to the death of fungal cells. In insects, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to cause paralysis and death by disrupting nerve signal transmission.

Advantages and Limitations for Lab Experiments

N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high purity. However, it also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. Its potential toxicity to some organisms also needs to be considered when designing experiments.

Future Directions

There are several future directions for research on N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide. One direction is to further study its mechanism of action and identify its target proteins in different organisms. Another direction is to explore its potential applications in other fields such as materials science and environmental science. Additionally, the development of more efficient synthesis methods and derivatives of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide could lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide involves the reaction between 1-naphthylamine and 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide as a white crystalline solid. The yield of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide can be improved by using appropriate solvents and optimizing reaction conditions.

Scientific Research Applications

N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been studied extensively for its potential applications in various fields of science. In medicine, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has potential as an antifungal and antibacterial agent. In agriculture, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been studied as a potential herbicide and insecticide, as it can inhibit the growth of weeds and pests. In materials science, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-naphthalen-1-yl-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO/c28-25(27-24-17-9-11-19-10-7-8-16-22(19)24)23-18-26(23,20-12-3-1-4-13-20)21-14-5-2-6-15-21/h1-17,23H,18H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUMPXWZKXZKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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